An In-depth Technical Guide to 3-Azidopropanoyl Chloride: Synthesis, Properties, and Applications in Research and Drug Development
An In-depth Technical Guide to 3-Azidopropanoyl Chloride: Synthesis, Properties, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Azidopropanoyl chloride is a versatile bifunctional reagent that has emerged as a valuable tool in chemical biology and drug development. Its unique structure, incorporating both a reactive acyl chloride and a bioorthogonal azide (B81097) group, enables the facile introduction of the azide moiety onto a wide range of molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of 3-azidopropanoyl chloride, with a particular focus on its use in bioconjugation and the generation of chemical probes. Detailed experimental protocols and quantitative data are presented to facilitate its practical implementation in the laboratory.
Core Properties and Synthesis
3-Azidopropanoyl chloride (CAS No: 14468-87-2) is a reactive chemical with the molecular formula C₃H₄ClN₃O and a molecular weight of 133.54 g/mol .[1] It serves as a key reagent for introducing an azide functional group, which can then be utilized in highly specific "click chemistry" reactions.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical and Computed Properties of 3-Azidopropanoyl Chloride
| Property | Value | Source |
| CAS Number | 14468-87-2 | [1] |
| Molecular Formula | C₃H₄ClN₃O | [1] |
| Molecular Weight | 133.54 g/mol | [1] |
| Monoisotopic Mass | 133.0042895 Da | [1] |
| Topological Polar Surface Area | 31.4 Ų | [1] |
| Computed XLogP3 | 1.6 | [1] |
Table 2: Spectroscopic Data for 3-Azidopropanoyl Chloride
| Spectroscopy | Characteristic Peaks/Signals |
| ¹H NMR (CDCl₃, 300 MHz) | Expected signals around δ 3.6 (t, 2H, -CH₂-N₃) and δ 3.1 (t, 2H, -CH₂-COCl). The triplet for the methylene (B1212753) group adjacent to the azide in the related 3-azidopropionic acid appears at δ 3.67 ppm.[2] |
| ¹³C NMR (CDCl₃) | Expected signals around δ 172 (C=O), δ 48 (-CH₂-N₃), and δ 40 (-CH₂-COCl). The carbonyl carbon of acyl chlorides typically appears around 170-175 ppm. |
| FT-IR | Strong, sharp absorption band around 2100 cm⁻¹ characteristic of the azide (N₃) stretching vibration.[3] A strong carbonyl (C=O) stretching band for the acyl chloride is expected around 1800 cm⁻¹.[3] |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be expected at m/z 133/135 (due to ³⁵Cl and ³⁷Cl isotopes). Common fragmentation patterns for acyl chlorides include the loss of Cl• (m/z 98) and the subsequent loss of CO to form an ethyl azide cation (m/z 70). |
Synthesis of 3-Azidopropanoyl Chloride
3-Azidopropanoyl chloride is typically synthesized from its corresponding carboxylic acid, 3-azidopropionic acid. The conversion of the carboxylic acid to the acyl chloride is a standard organic transformation.
3-Azidopropionic acid can be prepared from 3-bromopropionic acid with a reported yield of 87%.[2]
Materials:
-
3-Bromopropionic acid
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Sodium azide (NaN₃)
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Acetonitrile (B52724) (CH₃CN)
-
Ethyl acetate (B1210297)
-
0.1 N HCl
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve 3-bromopropionic acid (25 mmol) in acetonitrile (40 mL).
-
Add sodium azide (50 mmol) to the solution.
-
Reflux the mixture for 4 hours.
-
Remove the acetonitrile in vacuo.
-
Suspend the resulting residue in ethyl acetate (50 mL).
-
Extract the organic layer with 0.1 N HCl (3 x 40 mL), water (3 x 40 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to afford 3-azidopropionic acid.
The conversion of 3-azidopropionic acid to 3-azidopropanoyl chloride is achieved using a chlorinating agent such as oxalyl chloride.[2]
Materials:
-
3-Azidopropionic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
Dissolve 3-azidopropionic acid (20 mmol) in anhydrous DCM (40 mL).
-
Add oxalyl chloride (20 mmol) to the solution at room temperature.
-
Stir the reaction mixture for 6 hours at room temperature.
-
The resulting solution of 3-azidopropanoyl chloride is often used directly in subsequent reactions without further purification.[2]
Caption: Synthetic workflow for 3-Azidopropanoyl chloride.
Applications in Bioconjugation and Drug Development
The primary utility of 3-azidopropanoyl chloride lies in its ability to introduce an azide handle onto molecules of interest, particularly biomolecules. This azide group can then undergo highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Protein Modification and Labeling
3-Azidopropanoyl chloride can be used to acylate nucleophilic residues on proteins, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. This process covalently attaches the 3-azidopropanoyl group to the protein, rendering it ready for subsequent click chemistry reactions.
This protocol provides a general procedure for the acylation of a protein. Optimization may be required for specific proteins.
Materials:
-
Protein of interest
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
3-Azidopropanoyl chloride solution in anhydrous DCM
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or dialysis tubing
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Prepare a stock solution of 3-azidopropanoyl chloride (e.g., 1 M in anhydrous DCM).
-
Immediately before use, dilute the 3-azidopropanoyl chloride stock solution in anhydrous DMF or DMSO to a working concentration (e.g., 100 mM).
-
Add a 10- to 50-fold molar excess of the 3-azidopropanoyl chloride working solution to the protein solution dropwise while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C with gentle rotation.
-
Remove the excess unreacted reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
This protocol describes the "click" reaction between the azide-modified protein and an alkyne-containing molecule (e.g., a fluorescent probe, biotin, or drug molecule).
Materials:
-
Azide-labeled protein
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 300 mM in water, freshly prepared)
-
PBS buffer (pH 7.4)
Procedure:
-
To the azide-labeled protein solution in PBS, add the alkyne-containing molecule to the desired final concentration (typically a 2-10 fold molar excess over the protein).
-
Add the THPTA solution to the mixture (final concentration ~1 mM) and vortex briefly.
-
Add the CuSO₄ solution (final concentration ~0.2 mM) and vortex briefly.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~3 mM) and vortex briefly.
-
Protect the reaction from light (if using a fluorescent probe) and incubate for 30-60 minutes at room temperature.
-
The click-labeled protein is now ready for downstream applications or purification.
Caption: Experimental workflow for protein labeling.
Chemical Probe Synthesis and Application
3-Azidopropanoyl chloride can be used to synthesize chemical probes for studying biological systems. For example, it can be attached to a known ligand or inhibitor to introduce an azide handle. This "clickable" probe can then be used in pull-down experiments to identify binding partners or in imaging studies to visualize the probe's localization within a cell.
Caption: Workflow for chemical probe synthesis and application.
Safety and Handling
3-Azidopropanoyl chloride is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. As an acyl chloride, it is sensitive to moisture and will react with water to produce hydrochloric acid. Organic azides can be energetic and should be handled with care, avoiding heat, shock, and friction. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Azidopropanoyl chloride is a powerful and versatile reagent for researchers in chemistry, biology, and medicine. Its ability to efficiently introduce an azide handle onto a variety of molecules, coupled with the specificity of click chemistry, provides a robust platform for bioconjugation, protein labeling, and the development of novel chemical probes. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this valuable chemical tool in a research setting.
